molecular formula C21H15Cl2N3O3 B12423708 Impdh2-IN-2

Impdh2-IN-2

Cat. No.: B12423708
M. Wt: 428.3 g/mol
InChI Key: HRXGXBGJVNUGSX-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Impdh2-IN-2 is a potent inhibitor of inosine 5’-monophosphate dehydrogenase (IMPDH), an enzyme that plays a crucial role in the de novo synthesis of guanine nucleotides. This compound has shown promise in various scientific research applications, particularly in the fields of cancer research and infectious diseases .

Preparation Methods

The synthetic routes and reaction conditions for Impdh2-IN-2 involve several steps. The preparation typically starts with the synthesis of the core structure, followed by the introduction of specific functional groups that confer its inhibitory properties. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may not be publicly available .

Chemical Reactions Analysis

Impdh2-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Mechanism of Action

Impdh2-IN-2 exerts its effects by inhibiting the activity of inosine 5’-monophosphate dehydrogenase. This enzyme catalyzes the conversion of inosine 5’-phosphate to xanthosine 5’-phosphate, a key step in the synthesis of guanine nucleotides. By inhibiting this enzyme, this compound reduces the availability of guanine nucleotides, which are essential for DNA and RNA synthesis. This inhibition can lead to reduced cell proliferation and increased cell death, particularly in rapidly dividing cells such as cancer cells .

Comparison with Similar Compounds

Impdh2-IN-2 is compared with other IMPDH inhibitors such as mycophenolic acid, mizoribine, and ribavirin:

    Mycophenolic Acid: A well-known immunosuppressant that inhibits both IMPDH isoforms (IMPDH1 and IMPDH2).

    Mizoribine: Another IMPDH inhibitor with superior antitumor activity compared to mycophenolic acid.

    Ribavirin: An antiviral drug that also inhibits IMPDH.

Properties

Molecular Formula

C21H15Cl2N3O3

Molecular Weight

428.3 g/mol

IUPAC Name

(2S)-2-(2,3-dichlorophenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)propanamide

InChI

InChI=1S/C21H15Cl2N3O3/c1-12(28-18-4-2-3-15(22)19(18)23)20(27)25-14-5-6-17-16(11-14)26-21(29-17)13-7-9-24-10-8-13/h2-12H,1H3,(H,25,27)/t12-/m0/s1

InChI Key

HRXGXBGJVNUGSX-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.